molecular formula C12H19N3O B13154714 N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13154714
M. Wt: 221.30 g/mol
InChI Key: SYZSJULANIBEEQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2,3-dimethylcyclohexylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, including steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexyl ring or the imidazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(2,3-dimethylcyclohexyl)urea
  • N-(2,3-dimethylcyclohexyl)-2-(1H-indol-3-yl)acetamide

Uniqueness

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is unique due to its specific structural features, including the presence of both a cyclohexyl ring and an imidazole ring. This combination of structural elements can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, antioxidant, and potential anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the imidazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound contributes to its unique biological properties.

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial properties against various pathogens. Studies indicate that compounds similar to this compound exhibit activity against resistant strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain imidazole derivatives can achieve MIC values lower than 5 µg/mL against Mycobacterium tuberculosis (MTB) strains .
CompoundTarget BacteriaMIC (µg/mL)
Cpd 1aS. aureus<5
Cpd 1bE. coli<5
This compoundMTB<5

Antifungal Activity

The antifungal potential of imidazole derivatives is well-documented. These compounds exhibit effectiveness against various fungal strains, including Candida species.

  • Mechanism of Action : The antifungal activity is often attributed to the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases.

  • Assays Conducted : Various assays such as DPPH scavenging activity have been used to assess the antioxidant capacity of this compound .
Assay TypeResult
DPPH ScavengingSignificant activity
ABTS AssayHigh radical scavenging ability

Anticancer Potential

Emerging studies suggest that imidazole derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

  • Case Studies : Specific analogs have shown selective cytotoxicity against cancer cell lines such as HeLa and MCF-7 with IC50 values indicating effective concentration levels for therapeutic applications .

Research Findings

Molecular Docking Studies : Computational evaluations using molecular docking have elucidated the binding affinities of this compound to various biological targets. These studies predict that the compound interacts favorably with active sites of enzymes involved in bacterial and fungal metabolism .

In Vivo Studies : Preliminary in vivo studies have suggested that this compound can reduce infection rates in animal models treated with resistant bacterial strains. Further research is necessary to confirm these findings and explore dosage optimization for clinical applications .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C12H19N3O/c1-9-4-3-5-11(10(9)2)14-12(16)15-7-6-13-8-15/h6-11H,3-5H2,1-2H3,(H,14,16)

InChI Key

SYZSJULANIBEEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)N2C=CN=C2

Origin of Product

United States

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